Methyl 3-hydroxy-3-methylbutanoate

Description

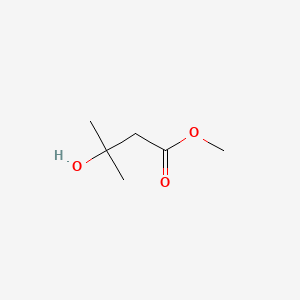

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-hydroxy-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-6(2,8)4-5(7)9-3/h8H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNURPEZKOSMRMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10334808 | |

| Record name | Methyl 3-hydroxy-3-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6149-45-7 | |

| Record name | Methyl 3-hydroxy-3-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3-hydroxy-3-methylbutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Foreword: The Understated Utility of a Versatile Building Block

An In-depth Technical Guide to Methyl 3-hydroxy-3-methylbutanoate (CAS No. 6149-45-7)

Prepared by a Senior Application Scientist

In the landscape of chemical synthesis, particularly within the pharmaceutical and fine chemical sectors, certain molecules, while not headlining blockbuster drugs, form the silent, indispensable backbone of innovation. This compound, a simple β-hydroxy ester, is a quintessential example of such a scaffold. Its true value is not in its direct application but in its potential as a versatile starting material for constructing more complex molecular architectures. This guide is designed for the practicing researcher and drug development professional, offering an in-depth perspective on the synthesis, characterization, and strategic application of this compound. We will move beyond a simple recitation of facts to explore the causality behind its synthesis and the logic of its application, grounded in established chemical principles.

Core Molecular and Physical Characteristics

This compound, with the CAS Number 6149-45-7 , is a tertiary β-hydroxy ester.[1][2] This structural arrangement—a hydroxyl group and an ester functionality separated by two carbon atoms—is a key feature that dictates its chemical reactivity and utility.

Nomenclature and Structural Identifiers

-

IUPAC Name: this compound[1]

-

Synonyms: Methyl 3-hydroxy-3-methylbutyrate, β-Hydroxyisovaleric acid methyl ester[1]

-

Molecular Formula: C₆H₁₂O₃[1]

-

Molecular Weight: 132.16 g/mol [1]

-

SMILES: CC(C)(CC(=O)OC)O[1]

-

InChIKey: JNURPEZKOSMRMZ-UHFFFAOYSA-N[1]

Physicochemical Properties

A comprehensive understanding of the physical properties is critical for handling, reaction setup, and purification.

| Property | Value | Source(s) |

| Physical Form | Liquid | [3] |

| Boiling Point | 195.99 °C (estimated) | [4] |

| Flash Point | 75.90 °C (169.00 °F) (estimated) | [4] |

| Solubility | Soluble in water (1.714 x 10⁵ mg/L at 25 °C, estimated) | [4] |

| Kovats Retention Index | Standard non-polar: 849; Standard polar: 1363, 1366, 1358 | [1] |

Synthesis Pathway: The Reformatsky Reaction

The most direct and reliable method for the synthesis of this compound is the Reformatsky reaction .[4][5] This reaction is a cornerstone of organic synthesis for the formation of β-hydroxy esters from aldehydes or ketones and α-halo esters, mediated by metallic zinc.[1][4] The choice of the Reformatsky reaction is predicated on its high tolerance for a variety of functional groups and its relatively mild reaction conditions.[4] The organozinc intermediate, often called a Reformatsky enolate, is less basic than the more common Grignard reagents, which would simply deprotonate the α-proton of the ester or react with the ester carbonyl group itself.[6]

The synthesis of this compound via the Reformatsky reaction involves the reaction of methyl bromoacetate with acetone , using activated zinc as the mediator.

Reaction Mechanism

The reaction proceeds through several key steps, each with a specific purpose:

-

Oxidative Addition: Activated zinc metal inserts into the carbon-bromine bond of methyl bromoacetate to form an organozinc compound, the zinc enolate.[7]

-

Coordination and Nucleophilic Attack: The zinc enolate then coordinates to the carbonyl oxygen of acetone, forming a six-membered chair-like transition state. This is followed by a nucleophilic attack of the enolate carbon onto the electrophilic carbonyl carbon of acetone.[7]

-

Acidic Workup: The resulting zinc alkoxide is hydrolyzed upon the addition of an acid to yield the final product, this compound.[7]

The following diagram illustrates this mechanistic pathway:

Caption: Mechanism of the Reformatsky Reaction.

Detailed Experimental Protocol

This protocol is a self-validating system, with clear checkpoints for reaction completion and product purity.

Materials and Reagents:

-

Zinc dust (<10 μm, 99.9%)

-

Iodine (catalytic amount)

-

Methyl bromoacetate (98%)

-

Acetone (anhydrous)

-

Tetrahydrofuran (THF, anhydrous)

-

Hydrochloric acid (1M)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

Procedure:

-

Activation of Zinc: In a flame-dried 500 mL three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add zinc dust (1.2 eq). Add a crystal of iodine. Gently heat the flask with a heat gun under a nitrogen atmosphere until the purple iodine vapor is observed, then allow it to cool. This process activates the zinc surface by removing the passivating oxide layer.

-

Reaction Setup: Add anhydrous THF (150 mL) to the flask. In the dropping funnel, place a solution of methyl bromoacetate (1.0 eq) and anhydrous acetone (1.1 eq) in anhydrous THF (50 mL).

-

Initiation and Reaction: Add a small portion (approx. 5 mL) of the solution from the dropping funnel to the zinc suspension. The reaction mixture should become warm, and the brown color of the iodine should fade. If the reaction does not initiate, gentle warming may be required. Once initiated, add the remainder of the solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting materials.

-

Workup and Extraction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add 1M HCl (100 mL) to quench the reaction and dissolve the remaining zinc salts. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).

-

Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution (50 mL) and brine (50 mL). The bicarbonate wash neutralizes any remaining acid.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or silica gel column chromatography to yield pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Spectroscopic Data

¹H NMR (Predicted, CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 3.70 | Singlet | 3H | O-CH₃ (Methyl ester) |

| ~ 3.30 | Singlet (broad) | 1H | OH |

| ~ 2.50 | Singlet | 2H | CH₂ |

| ~ 1.25 | Singlet | 6H | C(CH₃ )₂ |

¹³C NMR (Predicted, CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~ 173 | C =O (Ester carbonyl) |

| ~ 69 | C (CH₃)₂OH (Quaternary carbon) |

| ~ 52 | O-C H₃ (Methyl ester) |

| ~ 46 | C H₂ |

| ~ 29 | C(C H₃)₂OH (Methyl groups) |

FT-IR (Liquid Film, cm⁻¹):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3450 | Strong, Broad | O-H stretch (Alcohol) |

| ~ 2980 | Medium-Strong | C-H stretch (sp³ C-H) |

| ~ 1735 | Strong, Sharp | C=O stretch (Ester carbonyl) |

| ~ 1170 | Strong | C-O stretch (Ester) |

Mass Spectrometry (Electron Ionization):

The mass spectrum is characterized by the absence of a strong molecular ion peak (m/z = 132) due to facile fragmentation.

| m/z | Relative Intensity | Proposed Fragment |

| 117 | Low | [M - CH₃]⁺ |

| 101 | Low | [M - OCH₃]⁺ |

| 85 | High | [M - CH₃ - H₂O]⁺ or [M - COOH]⁺ |

| 59 | High | [C(CH₃)₂OH]⁺ |

| 43 | Very High (Base Peak) | [CH₃CO]⁺ or [C₃H₇]⁺ |

Applications in Research and Development

This compound is a valuable building block in organic synthesis, primarily due to its bifunctional nature. The hydroxyl and ester groups can be manipulated selectively to introduce new functionalities and build molecular complexity.

As a Chiral Synthon Precursor

While the achiral version synthesized via the Reformatsky reaction is useful, the true potential in drug development often lies in enantiomerically pure compounds. The related chiral building block, (R)-3-hydroxybutanoic acid and its esters, are used in the synthesis of a variety of high-value molecules, including:

-

β-Lactam Antibiotics: The chiral backbone of these compounds can be incorporated into carbapenems.[8][9]

-

Macrolide Antibiotics: It serves as a key chiral fragment in the total synthesis of complex natural products like erythromycin.[10]

-

Pheromones: The defined stereochemistry is crucial for the synthesis of insect pheromones where biological activity is enantiomer-dependent.[10]

This compound can be used as a starting material for the synthesis of other chiral building blocks or can be used in racemic form for the synthesis of achiral targets.

Intermediate in Pharmaceutical Synthesis

The parent acid, 3-hydroxy-3-methylbutanoic acid, is recognized as a crucial intermediate in pharmaceutical manufacturing.[11] The purity of this intermediate is paramount as it directly impacts the quality and safety of the final Active Pharmaceutical Ingredient (API).[11] this compound serves as a protected and easily handled form of this acid, which can be deprotected via simple hydrolysis when needed.

Safety and Handling

As a responsible scientist, adherence to safety protocols is non-negotiable.

-

GHS Hazard Statements: H227 (Combustible liquid), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Statements: P210 (Keep away from heat/sparks/open flames/hot surfaces), P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This compound is a molecule of significant synthetic utility. Its straightforward synthesis via the Reformatsky reaction, coupled with its bifunctional nature, makes it an attractive building block for researchers in organic synthesis and drug development. A thorough understanding of its properties, synthesis, and characterization, as detailed in this guide, is the foundation for its effective and innovative application in the laboratory.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

The Good Scents Company. (n.d.). methyl 3-hydroxy-3-methyl butanoate. Retrieved from [Link]

-

FlavScents. (n.d.). methyl 3-hydroxy-3-methyl butanoate. Retrieved from [Link]

-

SATHEE. (n.d.). Chemistry Reformatsky Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Retrieved from [Link]

-

NROChemistry. (n.d.). Reformatsky Reaction. Retrieved from [Link]

-

Seebach, D., Beck, A. K., Breitschuh, R., & Job, K. (1993). DIRECT DEGRADATION OF THE BIOPOLYMER POLY[(R)-3-HYDROXYBUTYRIC ACID] TO (R)-3-HYDROXYBUTANOIC ACID AND ITS METHYL ESTER. Organic Syntheses, 71, 39. doi:10.15227/orgsyn.071.0039. Retrieved from [Link]

-

Chem-Space. (2025, November 7). The Importance of Purity: 3-Hydroxy-3-methylbutanoic Acid in Formulations. Retrieved from [Link]

-

Chem-Space. (n.d.). Sourcing 3-Hydroxy-3-methylbutanoic Acid: A Buyer's Guide. Retrieved from [Link]

Sources

- 1. This compound | C6H12O3 | CID 521979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. methyl 3-hydroxy-3-methyl butanoate, 6149-45-7 [thegoodscentscompany.com]

- 3. Methyl (S)-(+)-3-hydroxybutyrate(53562-86-0) 13C NMR [m.chemicalbook.com]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. Methyl 3-hydroxybutyrate | C5H10O3 | CID 15146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]

- 7. ethz.ch [ethz.ch]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Butanoic acid, 3-hydroxy-, methyl ester [webbook.nist.gov]

- 10. nbinno.com [nbinno.com]

- 11. nbinno.com [nbinno.com]

Methyl 3-hydroxy-3-methylbutanoate physical properties

An In-Depth Technical Guide to the Physical Properties of Methyl 3-hydroxy-3-methylbutanoate

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the physical and spectroscopic properties of this compound (CAS No. 6149-45-7). Designed for researchers, chemists, and drug development professionals, this document synthesizes fundamental data with practical, field-proven insights into the methodologies used for its characterization. The structure of this guide is designed to logically flow from fundamental identification to detailed spectroscopic analysis and the underlying experimental protocols.

Core Chemical Identity and Physicochemical Properties

This compound, also known as methyl β-hydroxyisovalerate, is a tertiary hydroxy ester. Its unique structure, featuring both a hydroxyl group and an ester moiety, makes it a valuable chiral building block and intermediate in organic synthesis. A precise understanding of its physical properties is paramount for its application in reaction engineering, purification, and formulation development.

Compound Identification

A consistent and unambiguous identification is the foundation of all scientific work. The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 6149-45-7 | [1][2] |

| Molecular Formula | C₆H₁₂O₃ | [1][2] |

| Molecular Weight | 132.16 g/mol | [1] |

| InChIKey | JNURPEZKOSMRMZ-UHFFFAOYSA-N | [1][3] |

| Canonical SMILES | CC(C)(CC(=O)OC)O | [1] |

Tabulated Physical Properties

The physical properties of a compound dictate its behavior in various environments and are critical for designing experimental and industrial processes. The data presented below are a combination of experimental and estimated values from reputable chemical databases.

| Property | Value | Notes | Source |

| Boiling Point | 195.99 °C | at 760 mmHg (estimated) | [2] |

| Vapor Pressure | 0.105 mmHg | at 25 °C (estimated) | [2] |

| Flash Point | 75.90 °C (169.0 °F) | Tagged Closed Cup (estimated) | [2] |

| Solubility | 1.714 x 10⁵ mg/L | in water at 25 °C (estimated) | [2] |

| logP (o/w) | -0.001 | Octanol/Water Partition Coeff. (est.) | [2] |

Insight for the Researcher: The high estimated boiling point is characteristic of a molecule with hydrogen bonding capability (due to the -OH group) and a moderate molecular weight. The negative logP value suggests a high degree of hydrophilicity, consistent with the estimated high water solubility, making extraction from aqueous media challenging without techniques like salting out or continuous liquid-liquid extraction.

Spectroscopic and Spectrometric Characterization

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. For a compound like this compound, NMR, IR, and MS are complementary techniques that, when used together, provide a complete structural picture.

Caption: Workflow for the structural elucidation of a chemical compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

-

¹H NMR Analysis: The proton NMR spectrum provides information on the number of distinct proton environments and their neighboring protons.

-

Causality: The chemical shift of a proton is determined by its local electronic environment. Protons near electronegative atoms (like oxygen) are deshielded and appear at a higher chemical shift (downfield). Spin-spin coupling, observed as signal splitting, arises from the influence of non-equivalent protons on adjacent carbons.

-

Expected Spectrum for this compound:

-

~1.2 ppm (Singlet, 6H): Two equivalent methyl groups (-C(CH₃)₂) attached to the quaternary carbon C3. The signal is a singlet as there are no protons on the adjacent carbon.

-

~2.5 ppm (Singlet, 2H): Methylene protons (-CH₂-) at C2. This signal is a singlet because the adjacent carbon (C3) has no protons. It is downfield due to the proximity of the carbonyl group.

-

~3.7 ppm (Singlet, 3H): Methyl ester protons (-OCH₃). This is a characteristic singlet for a methyl ester.

-

Variable (Broad Singlet, 1H): The hydroxyl proton (-OH). Its chemical shift is concentration and solvent-dependent, and it often appears as a broad signal due to chemical exchange.

-

-

-

¹³C NMR Analysis: The carbon NMR spectrum reveals the number of unique carbon environments.

-

Expected Spectrum:

-

~25-30 ppm: Two equivalent methyl carbons (-C(CH₃)₂).

-

~45-50 ppm: The methylene carbon (-CH₂-).

-

~50-55 ppm: The methoxy carbon (-OCH₃).

-

~70-75 ppm: The quaternary carbon bearing the hydroxyl group (-C(OH)-).

-

~170-175 ppm: The carbonyl carbon of the ester (-C=O).

-

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

-

Causality: Specific bonds (like C=O, O-H, C-H) vibrate at characteristic frequencies. When the frequency of IR radiation matches the vibrational frequency of a bond, the radiation is absorbed, resulting in a peak in the spectrum.

-

Expected Characteristic Absorption Bands:

-

3500-3200 cm⁻¹ (Broad): A strong, broad absorption characteristic of the O-H stretching vibration from the tertiary alcohol group. The broadening is a result of hydrogen bonding.

-

2980-2850 cm⁻¹ (Medium-Strong): C-H stretching vibrations of the methyl and methylene groups.

-

1745-1730 cm⁻¹ (Strong): A very strong and sharp absorption due to the C=O (carbonyl) stretching vibration of the ester functional group. This is often the most prominent peak in the spectrum[4].

-

1300-1000 cm⁻¹ (Strong): C-O stretching vibrations. The ester C-O stretch typically appears as a strong band in this region[4].

-

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information.

-

Causality: In electron ionization (EI) MS, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting charged fragments are separated by their mass-to-charge ratio (m/z).

-

Expected Fragmentation Pattern:

-

m/z = 132: The molecular ion (M⁺) peak, corresponding to the full molecular weight[3].

-

m/z = 117: Loss of a methyl group ([M-15]⁺).

-

m/z = 101: Loss of a methoxy group ([M-31]⁺), a common fragmentation for methyl esters.

-

m/z = 59: A prominent peak corresponding to the [C(CH₃)₂OH]⁺ fragment resulting from cleavage of the C2-C3 bond.

-

Field-Proven Experimental Protocols

The trustworthiness of physical data hinges on the robustness of the experimental methodology. The following protocols are standard, self-validating systems for acquiring the data discussed above.

Protocol: NMR Spectrum Acquisition

This protocol outlines the standard procedure for preparing and analyzing a sample by ¹H and ¹³C NMR.

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

-

Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's signals.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), which provides a reference peak at 0 ppm.

-

Vortex the vial until the sample is fully dissolved.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

-

-

Instrument Setup & Acquisition:

-

Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent. This step is essential for stabilizing the magnetic field.

-

Shim the magnetic field to achieve maximum homogeneity, resulting in sharp, symmetrical peaks. This is a self-validating step; poor shimming leads to broad, unusable peaks.

-

Acquire the ¹H spectrum using a standard pulse sequence.

-

Acquire the ¹³C spectrum. This requires a longer acquisition time due to the lower natural abundance of the ¹³C isotope.

-

Caption: Standard workflow for NMR sample preparation and analysis.

Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

ATR-IR is a rapid and simple method for obtaining the IR spectrum of a liquid sample.

-

Background Collection:

-

Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Clean with a suitable solvent like isopropanol and wipe dry with a soft tissue.

-

With nothing on the crystal, acquire a background spectrum. This is a critical self-validating step that measures the ambient atmosphere (H₂O, CO₂) and instrument response, which is then subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a single drop of this compound directly onto the center of the ATR crystal.

-

Lower the press arm to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal with a solvent to remove all traces of the sample before the next measurement.

-

Safety and Handling

According to GHS classification data, this compound is considered a combustible liquid and may cause skin, eye, and respiratory irritation[1].

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing vapors or mist. Prevent contact with skin and eyes[5].

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile)[6].

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat and sources of ignition[6].

References

-

The Good Scents Company. (n.d.). methyl 3-hydroxy-3-methyl butanoate, 6149-45-7. Retrieved from The Good Scents Company Information System. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 521979, this compound. Retrieved from PubChem. [Link]

-

Chemsrc. (2025). Methyl (3S)-3-hydroxybutanoate | CAS#:53562-86-0. Retrieved from Chemsrc. [Link]

-

National Institute of Standards and Technology. (n.d.). Ethyl 3-hydroxy-3-methylbutanoate. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from NIST. [Link]

-

National Institute of Standards and Technology. (n.d.). Butanoic acid, 3-hydroxy-3-methyl-, methyl ester. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from NIST. [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of methyl methanoate. Retrieved from Doc Brown's Advanced Organic Chemistry Revision Notes. [Link]

Sources

- 1. This compound | C6H12O3 | CID 521979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. methyl 3-hydroxy-3-methyl butanoate, 6149-45-7 [thegoodscentscompany.com]

- 3. Butanoic acid, 3-hydroxy-3-methyl-, methyl ester [webbook.nist.gov]

- 4. infrared spectrum of methyl methanoate prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methyl formate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. chemicalbook.com [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

Methyl 3-hydroxy-3-methylbutanoate structural formula

An In-Depth Technical Guide to Methyl 3-hydroxy-3-methylbutanoate: Structure, Synthesis, and Characterization

Authored by: Gemini, Senior Application Scientist

This technical guide provides a comprehensive examination of this compound (CAS No. 6149-45-7), a molecule of interest in organic synthesis and natural products chemistry. We will delve into its core structural features and their influence on its physicochemical properties. This document outlines common synthetic routes with mechanistic insights, details the analytical techniques for structural confirmation, and discusses its known applications. The protocols and data presented herein are grounded in established scientific literature to ensure accuracy, trustworthiness, and immediate applicability for researchers, scientists, and drug development professionals.

Introduction and Core Structural Formula

This compound, also known as methyl β-hydroxyisovalerate, is an organic compound featuring both a tertiary alcohol and a methyl ester functional group.[1] Its molecular structure is the foundation of its chemical reactivity and physical properties. The presence of these two key functional groups on a compact four-carbon chain makes it a versatile building block in organic chemistry.

The canonical structure is as follows:

Chemical Structure of this compound

This guide will explore the implications of this structure, from its synthesis to its spectroscopic signature.

Physicochemical and Structural Properties

The arrangement of atoms in this compound dictates its behavior in chemical and physical systems. The tertiary alcohol group (-OH) is a hydrogen bond donor and acceptor, while the ester group (-COOCH₃) is a hydrogen bond acceptor. This combination imparts moderate polarity and water solubility.[2] The two methyl groups attached to the carbinol carbon create steric hindrance, which influences the reactivity of the hydroxyl group.

| Property | Value | Source(s) |

| Molecular Weight | 132.16 g/mol | PubChem[1] |

| Appearance | Liquid | Sigma-Aldrich[3] |

| Boiling Point | ~196 °C (estimated) | FlavScents[2] |

| Flash Point | 75.9 °C (169 °F) (estimated) | FlavScents[2] |

| Water Solubility | 1.714 x 10⁵ mg/L at 25 °C (estimated) | FlavScents[2] |

| InChIKey | JNURPEZKOSMRMZ-UHFFFAOYSA-N | PubChem[1] |

Synthesis and Mechanistic Considerations

The synthesis of this compound can be approached through several routes. A common and illustrative method involves the esterification of its corresponding carboxylic acid, 3-hydroxy-3-methylbutanoic acid. This acid is accessible via the ring-opening of a β-lactone.

Causality in Synthesis: The choice of an acid-catalyzed esterification (e.g., Fischer esterification) is driven by its efficiency and the availability of simple reagents like methanol and a catalytic amount of strong acid (e.g., H₂SO₄). The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which activates the carbonyl carbon for nucleophilic attack by methanol. Subsequent proton transfers and elimination of a water molecule yield the ester.

The workflow below illustrates a generalized pathway from a lactone precursor to the final methyl ester.

Caption: Generalized workflow for the synthesis of this compound.

This multi-step synthesis is a self-validating system. The identity and purity of the intermediate acid (E) can be confirmed before proceeding to the final esterification step, ensuring the integrity of the final product (G), which is then verified analytically.

Spectroscopic and Analytical Characterization

Confirming the structural formula of a synthesized compound is paramount. A combination of spectroscopic methods provides a definitive fingerprint of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments:

-

A singlet for the six equivalent protons of the two geminal methyl groups (-C(CH₃)₂OH).

-

A singlet for the two protons of the methylene group (-CH₂COO-).

-

A singlet for the three protons of the ester methyl group (-COOCH₃).

-

A broad singlet for the hydroxyl proton (-OH), which can exchange and may vary in chemical shift.

-

-

¹³C NMR: The carbon NMR spectrum will confirm the carbon skeleton:

-

Signals for the two equivalent geminal methyl carbons.

-

A signal for the quaternary carbon attached to the hydroxyl group.

-

A signal for the methylene carbon.

-

A signal for the ester methyl carbon.

-

A signal for the carbonyl carbon of the ester group, typically found far downfield.[1]

-

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups.[1]

-

A strong, broad absorption band in the region of 3200-3600 cm⁻¹ , characteristic of the O-H stretching vibration of the tertiary alcohol.

-

A sharp, strong absorption band around 1740 cm⁻¹ , corresponding to the C=O stretching vibration of the ester carbonyl group.

-

Various C-H stretching and bending vibrations in the 2850-3000 cm⁻¹ and 1350-1480 cm⁻¹ regions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

-

Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight (132.16 g/mol ) may be observed.

-

Key Fragments: A prominent peak is often observed at m/z 59, which can be attributed to the stable [C(CH₃)₂OH]⁺ fragment resulting from alpha-cleavage.[1]

| Analytical Technique | Expected Key Signals / Features |

| ¹H NMR | Singlets for C(CH₃)₂, -CH₂-, and -OCH₃ groups. Broad -OH signal. |

| ¹³C NMR | Signals for methyl, methylene, quaternary, and carbonyl carbons. |

| IR Spectroscopy | Broad O-H stretch (~3400 cm⁻¹), strong C=O stretch (~1740 cm⁻¹). |

| Mass Spectrometry | Molecular ion at m/z=132. Prominent fragment at m/z=59. |

Applications and Relevance

This compound serves as a valuable intermediate in organic synthesis. Its bifunctional nature allows for selective modification at either the alcohol or the ester group.

-

Building Block: It is used in the synthesis of more complex molecules, including pharmaceuticals and natural products.[4]

-

Natural Occurrence: The compound has been identified in various natural sources, such as black walnut (Juglans nigra), jackfruit, and bilberry fruit juice, indicating its role in biological systems and potential use as a biomarker or flavor component.[1][5]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a combustible liquid that causes skin and serious eye irritation, and may cause respiratory irritation.[1]

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][7]

-

Storage: Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[6] Keep the container tightly sealed.

-

First Aid: In case of contact with eyes or skin, rinse immediately and thoroughly with water for at least 15 minutes.[8] If inhaled, move to fresh air. Seek medical attention if irritation persists.[8]

Appendix: Representative Experimental Protocol

Protocol: Synthesis of 3-Hydroxy-3-methylbutanoic Acid via Lactone Hydrolysis This protocol is adapted from procedures described for the hydrolysis of similar lactones and serves as a representative example for producing the precursor acid.[9]

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add 4,4-dimethyloxetan-2-one (1.0 eq).

-

Reagent Addition: Add an aqueous solution of sodium hydroxide (NaOH, 1.2 eq, 25% w/w) dropwise to the flask while cooling in an ice bath to maintain a temperature of 5-10 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours until the hydrolysis is complete (monitored by TLC or LC-MS).

-

Acidification: Cool the reaction mixture again in an ice bath. Slowly add aqueous hydrochloric acid (HCl, 30% w/w) dropwise until the pH of the solution is approximately 2-3.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or MTBE) three times.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude 3-hydroxy-3-methylbutanoic acid.

-

Purification: The crude acid can be purified further by recrystallization or column chromatography if necessary. The product's identity should be confirmed using the analytical methods described in Section 4 before proceeding to esterification.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Seebach, D., Beck, A. K., Breitschuh, R., & Job, K. (n.d.). DIRECT DEGRADATION OF THE BIOPOLYMER POLY[(R)- 3-HYDROXYBUTYRIC ACID] TO (R)-3- HYDROXYBUTANOIC ACID AND ITS METHYL ESTER. ETH Zürich. Retrieved from [Link]

-

The Good Scents Company. (n.d.). methyl 3-hydroxy-3-methyl butanoate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Butanoic acid, 3-hydroxy-, methyl ester, (R)-. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0000351). Retrieved from [Link]

-

FlavScents. (n.d.). methyl 3-hydroxy-3-methyl butanoate. Retrieved from [Link]

-

NIST. (n.d.). Ethyl 3-hydroxy-3-methylbutanoate. National Institute of Standards and Technology. Retrieved from [Link]

-

mzCloud. (2014). 3 Hydroxy 3 methylbutanoic acid. Retrieved from [Link]

- Google Patents. (2012). WO2012140276A2 - Process for the preparation of 3-hydroxy-3-methylbutyric acid or its calcium salts.

-

SpectraBase. (n.d.). Methyl 2-hydroxy-3-methylbutanoate. Retrieved from [Link]

- Google Patents. (n.d.). RU2573389C2 - Method of producing 3-hydroxy-3-methyl-butyric acid from acetone and acetyl-coa.

-

PubChem. (n.d.). Methyl 3-hydroxy-2-methylbutanoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Human Metabolome Database. (2012). Showing metabocard for Methyl 3-methylbutanoate (HMDB0030027). Retrieved from [Link]

-

SpectraBase. (n.d.). Methyl 3-hydroxy-3-methylpentanoate - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

Sources

- 1. This compound | C6H12O3 | CID 521979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. methyl 3-hydroxy-3-methyl butanoate [flavscents.com]

- 3. This compound | 6149-45-7 [sigmaaldrich.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. methyl 3-hydroxy-3-methyl butanoate, 6149-45-7 [thegoodscentscompany.com]

- 6. fishersci.com [fishersci.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. WO2012140276A2 - Process for the preparation of 3-hydroxy-3-methylbutyric acid or its calcium salts - Google Patents [patents.google.com]

natural occurrence of methyl 3-hydroxy-3-methylbutanoate

An In-depth Technical Guide on the Natural Occurrence of Methyl 3-Hydroxy-3-Methylbutanoate

For Researchers, Scientists, and Drug Development Professionals

This compound, a naturally occurring ester, has been identified as a volatile component in a variety of plant species, contributing to their characteristic aroma profiles. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, from its natural sources and biosynthetic origins to its analytical determination and potential biological significance. By synthesizing information from phytochemistry, biochemistry, and analytical chemistry, this document serves as a valuable resource for researchers in natural product chemistry, flavor and fragrance science, and drug discovery.

Introduction: Unveiling a Subtle Aroma Compound

This compound (C₆H₁₂O₃) is a branched-chain hydroxy ester that, while not as extensively studied as other volatile organic compounds, plays a role in the complex aromatic bouquets of several fruits and plants. Its presence has been confirmed in a number of species, suggesting a conserved, albeit specialized, metabolic function. This guide delves into the known natural occurrences of this molecule, explores its likely biosynthetic pathways based on current biochemical knowledge, and details the analytical methodologies required for its robust identification and quantification. Furthermore, it touches upon the potential, yet largely unexplored, biological activities that may be associated with this and related compounds.

Natural Occurrence: A Survey of Botanical Sources

The presence of this compound has been documented in a diverse range of plant species, indicating its distribution across different plant families. This suggests that the biosynthetic machinery for its production may have evolved independently or been conserved across these lineages.

Documented Plant Sources

Quantitative data on the concentration of this compound in these natural sources is often variable and dependent on factors such as fruit ripeness, cultivar, and analytical methodology. However, its consistent identification points to its role as a constituent of their natural volatile profiles.

| Plant Species | Common Name | Family | Plant Part | Reference(s) |

| Dimocarpus longan | Longan | Sapindaceae | Fruit | [1] |

| Juglans nigra | Black Walnut | Juglandaceae | Nut/Oil | [2] |

| Artocarpus heterophyllus | Jackfruit | Moraceae | Fruit | |

| Vaccinium myrtillus | Bilberry | Ericaceae | Fruit Juice | |

| Artocarpus polyphema | Moraceae | Fruit |

Biosynthesis: A Putative Pathway from Leucine

The biosynthetic route to this compound in plants has not been fully elucidated. However, based on known metabolic pathways of branched-chain amino acids, a putative pathway originating from the catabolism of L-leucine can be proposed. This pathway involves a series of enzymatic transformations to first synthesize the precursor acid, 3-hydroxy-3-methylbutanoic acid, followed by an esterification step.

Formation of 3-Hydroxy-3-Methylbutanoic Acid from Leucine

The initial steps of this proposed pathway mirror the early stages of leucine degradation, a well-established process in many organisms, including plants.[3][4][5][6]

-

Transamination of Leucine: The pathway is initiated with the removal of the amino group from L-leucine, a reaction catalyzed by a branched-chain amino acid aminotransferase (BCAT) . This step converts L-leucine into α-ketoisocaproate (KIC).

-

Oxidative Decarboxylation and Hydration: Subsequently, KIC is proposed to undergo a series of reactions likely initiated by a dioxygenase. In microorganisms, the conversion of L-leucine to 3-hydroxy-3-methylbutyrate (HMB) has been demonstrated using L-amino acid deaminase and 4-hydroxyphenylpyruvate dioxygenase.[7][8] In plants, a similar enzymatic logic may apply, where an α-keto acid dioxygenase could convert KIC to HMB.

Figure 1. Putative biosynthetic pathway of 3-hydroxy-3-methylbutanoic acid from L-leucine.

Esterification to this compound

The final step in the biosynthesis is the methylation of the carboxyl group of 3-hydroxy-3-methylbutanoic acid. In plants, two primary enzyme families are responsible for such esterifications of small molecules: Alcohol Acyltransferases (AATs) and S-adenosyl-L-methionine (SAM)-dependent Carboxyl Methyltransferases.

-

Alcohol Acyltransferases (AATs): These enzymes typically catalyze the formation of esters from an alcohol and an acyl-CoA.[8][9][10][11] While AATs are well-known for producing a wide variety of volatile esters in fruits, their activity on tertiary alcohols has not been extensively characterized.[12] It is plausible that a specialized AAT could utilize methanol and 3-hydroxy-3-methylbutanoyl-CoA.

-

S-adenosyl-L-methionine (SAM)-dependent Carboxyl Methyltransferases: This class of enzymes utilizes S-adenosyl-L-methionine as a methyl donor to directly methylate the carboxyl group of a substrate.[13][14][15] These enzymes are involved in the biosynthesis of a range of natural products, including floral scent compounds like methyl salicylate.[13][16][14] This mechanism represents a direct and energetically favorable route for the formation of this compound.

Figure 2. Two putative pathways for the final esterification step.

Analytical Methodologies for Detection and Quantification

The identification and quantification of this compound in complex natural matrices require sensitive and selective analytical techniques. Given its volatile nature, headspace sampling coupled with gas chromatography-mass spectrometry (GC-MS) is the method of choice.

Extraction of Volatile Compounds

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, rapid, and sensitive technique for the extraction of volatile and semi-volatile compounds from various matrices.[17][18][19][20][21]

Experimental Protocol: HS-SPME Extraction of Volatiles from Fruit Matrix

-

Sample Preparation: Homogenize a known weight of the fruit pulp (e.g., 5 g of longan aril) in a sealed vial. To enhance the release of volatiles, a saturated salt solution (e.g., NaCl) can be added to increase the ionic strength of the matrix.

-

Incubation: Equilibrate the vial at a controlled temperature (e.g., 40-60°C) for a defined period (e.g., 30 minutes) to allow the volatile compounds to partition into the headspace.

-

Extraction: Expose a conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a specific time (e.g., 30-60 minutes) to adsorb the analytes.

-

Desorption: Retract the fiber and immediately insert it into the hot injection port of a GC-MS system for thermal desorption of the analytes onto the analytical column.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS provides the necessary chromatographic separation and mass spectral information for the unambiguous identification and quantification of the target analyte.

Typical GC-MS Parameters:

| Parameter | Setting |

| Column | DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min) |

| Injector Temperature | 250°C (Splitless mode for desorption) |

| Oven Program | Initial temp. 40°C (hold 2 min), ramp at 5°C/min to 220°C (hold 5 min) |

| MS Transfer Line | 280°C |

| Ion Source Temp. | 230°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Scan Range | m/z 40-400 |

Identification is achieved by comparing the retention time and the mass spectrum of the analyte with those of an authentic standard. The mass spectrum of this compound is characterized by key fragment ions that can be used for its selective identification.

Quantification can be performed using an external or internal standard method. For accurate quantification, the use of a stable isotope-labeled internal standard is recommended to compensate for matrix effects and variations in extraction efficiency.

Figure 3. General workflow for the analysis of this compound.

Biological Significance and Potential Applications

The biological role of this compound in plants is not yet fully understood. However, as a volatile organic compound, it likely contributes to the plant's chemical communication and defense strategies.

-

Fruit Aroma and Flavor: As a volatile ester, it contributes to the overall aroma profile of the fruits in which it is found, potentially influencing the behavior of frugivores and seed dispersers.[22] The interplay of various volatile compounds creates the unique scent of a fruit, which can be an honest signal of its nutritional quality.[22]

-

Plant Defense: Many volatile esters and other terpenoid-derived compounds are known to be involved in plant defense, either as direct deterrents to herbivores or pathogens, or as signaling molecules to attract natural enemies of herbivores.[14][20][21][23] The role of this compound in such interactions warrants further investigation.

-

Pharmacological Potential: While no specific pharmacological activities have been attributed to this compound, its precursor, 3-hydroxy-3-methylbutyric acid (HMB), is a well-known dietary supplement used to support muscle health.[7][8][24] The esterified form may possess different pharmacokinetic properties, such as altered bioavailability, which could be of interest in drug development.[25] Further research is needed to explore any potential therapeutic applications.

Future Directions and Conclusion

This compound represents a small but intriguing piece of the vast puzzle of plant secondary metabolism. While its natural occurrence is established, many aspects of its biology remain to be explored. Future research should focus on:

-

Elucidation of the Biosynthetic Pathway: The definitive identification and characterization of the enzymes responsible for the synthesis of 3-hydroxy-3-methylbutanoic acid and its subsequent methylation in plants are crucial next steps.

-

Investigation of Biological Activity: Rigorous studies are needed to determine the specific biological roles of this compound in plant-insect and plant-pathogen interactions.

-

Exploration of Pharmacological Properties: A systematic evaluation of the pharmacological activities of this compound could reveal novel therapeutic potentials.

References

-

Ross, J. R., et al. (1999). S-Adenosyl-L-methionine:salicylic acid carboxyl methyltransferase, an enzyme involved in floral scent production and plant defense, represents a new class of plant methyltransferases. Archives of Biochemistry and Biophysics, 367(1), 9-16. [Link]

-

Lapsongphol, S., et al. (2008). Effect of Drying Temperature on Changes in Volatile Compounds of longan (Euphoria Longana Lam.) Fruit. Tropentag 2008. [Link]

-

Ross, J. R., et al. (1999). S-Adenosyl–Methionine: Salicylic Acid Carboxyl Methyltransferase, an Enzyme Involved in Floral Scent Production and Plant Defense, Represents a New Class of Plant Methyltransferases. ResearchGate. [Link]

-

Gao, R., & Li, Z. (2021). Biosynthesis of 3-Hydroxy-3-Methylbutyrate from l-Leucine by Whole-Cell Catalysis. Journal of Agricultural and Food Chemistry, 69(12), 3712-3719. [Link]

-

D'Auria, J. C., et al. (2002). Characterization of an Acyltransferase Capable of Synthesizing Benzylbenzoate and Other Volatile Esters in Flowers and Damaged Leaves of Clarkia breweri. Plant Physiology, 130(1), 466-476. [Link]

-

Yi, C., et al. (2016). Headspace solid-phase microextraction–gas chromatography–mass spectrometry analysis of the volatile components of longan (Dimocarpus longan Lour.). ResearchGate. [Link]

-

Binder, S. (2020). Catabolic pathways of valine, leucine, and isoleucine in plants. (5) Branched-chain-amino-acid transaminase (BCAT)... ResearchGate. [Link]

-

Zhang, Z., et al. (2014). Study of the volatile profile characteristics of longan during storage by a combination sampling method coupled with GC/MS. ResearchGate. [Link]

-

Negre, F., et al. (2002). Novel S-adenosyl-l-methionine:salicylic acid carboxyl methyltransferase, an enzyme responsible for biosynthesis of methyl salicylate and methyl benzoate, is not involved in floral scent production in snapdragon flowers. eScholarship.org. [Link]

-

Luo, X., et al. (2021). Biotechnological applications of S-adenosyl-methionine-dependent methyltransferases for natural products biosynthesis and diversification. PMC - PubMed Central. [Link]

-

Wang, J., et al. (2022). Identification, Molecular Cloning, and Functional Characterization of a Coniferyl Alcohol Acyltransferase Involved in the Biosynthesis of Dibenzocyclooctadiene Lignans in Schisandra chinensis. PMC - PubMed Central. [Link]

-

Salas, J. J. (2004). Characterization of alcohol acyltransferase from olive fruit. PubMed. [Link]

-

Joshi, C. P., & Chiang, V. L. (1998). Conserved sequence motifs in plant S-adenosyl-L-methionine-dependent methyltransferases. PubMed. [Link]

-

Gonda, I., et al. (2021). Branched-Chain Volatiles in Fruit: A Molecular Perspective. PMC - PubMed Central. [Link]

-

Mahattanatawee, K., et al. (2007). Postharvest Survey of Volatile Compounds in Five Tropical Fruits Using Headspace-solid Phase Microextraction (HS-SPME) in. ASHS Journals. [Link]

-

Kosma, D. K., et al. (2021). Identification of an Arabidopsis Fatty Alcohol:Caffeoyl-Coenzyme A Acyltransferase Required for the Synthesis of Alkyl … OUCI. [Link]

-

Gao, R., & Li, Z. (2021). Biosynthesis of 3-Hydroxy-3-Methylbutyrate from l-Leucine by Whole-Cell Catalysis. PubMed. [Link]

-

Rowland, O., et al. (2012). Substrate specificities of plant alcohol-forming fatty acyl reductases. SciSpace. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 521979, this compound. [Link]

-

Rowan, D. D., et al. (2020). Fruits Produce Branched-Chain Esters Primarily from Newly Synthesized Precursors. PubMed. [Link]

-

Li, J., et al. (2019). Methyl Salicylate Glucosylation Regulates Plant Defense Signaling and Systemic Acquired Resistance. PMC - PubMed Central. [Link]

-

Mahattanatawee, K., et al. (2007). Postharvest Survey of Volatile Compounds in Five Tropical Fruits Using Headspace-solid Phase Microextraction (HS-SPME). ResearchGate. [Link]

-

Liu, M., et al. (2014). Leucine to 3-methylbutanol route as proposed by RPE. The retrosynthesis... ResearchGate. [Link]

-

Nevo, O., et al. (2022). Fruit scent as an honest signal for fruit quality. PMC - PubMed Central. [Link]

-

Rowan, D. D., et al. (2020). Fruits Produce Branched-Chain Esters Primarily from Newly Synthesized Precursors. ResearchGate. [Link]

-

Chu, L., et al. (2023). Quantification and characterization of biological activities of glansreginin A in black walnuts (Juglans nigra). PMC - PubMed Central. [Link]

-

The Good Scents Company. (2023). methyl 3-hydroxy-3-methyl butanoate. [Link]

-

He, G., et al. (2022). Biosynthesis pathway of flavor compound 3-methylbutanal derived from leucine by Lactococcus lactis 517: From a transcriptomics perspective. ResearchGate. [Link]

-

Engqvist, M. K. M., et al. (2015). 2-Hydroxy Acids in Plant Metabolism. ResearchGate. [Link]

-

Ganesan, V., et al. (2006). Identification of the Leucine-to-2-Methylbutyric Acid Catabolic Pathway of Lactococcus lactis. Applied and Environmental Microbiology, 72(6), 4264-4273. [Link]

-

Kim, T.-K., et al. (2021). Biological activity and processing technologies of edible insects: a review. PubMed Central. [Link]

-

Jo, Y.-J., et al. (2013). GC/MS analysis of hydrocarbons and 2-alkylcyclobutanones from ?-ray irradiated walnut (Juglans nigra). ResearchGate. [Link]

-

Chu, L., et al. (2023). Quantification and characterization of biological activities of glansreginin A in black walnuts (Juglans nigra). KU ScholarWorks. [Link]

-

Aidoo, O. F., et al. (2016). Citrus Insect Interactions: Implications for Pest Management. Insects, 7(2), 21. [Link]

-

Chu, L., et al. (2023). Quantification and characterization of biological activities of glansreginin A in black walnuts (Juglans nigra). PubMed. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 15146, Methyl 3-hydroxybutyrate. [Link]

-

Chen, C., et al. (2022). Stories of Salicylic Acid: A Plant Defense Hormone. ResearchGate. [Link]

-

Pinheiro, C. H. J., et al. (2017). Conversion of leucine to β‐hydroxy‐β‐methylbutyrate by α‐keto isocaproate dioxygenase is required for a potent stimulation of protein synthesis in L6 rat myotubes. PubMed Central. [Link]

-

Tieman, D., et al. (2010). Functional analysis of a tomato salicylic acid methyl transferase and its role in synthesis of the flavor volatile methyl salicylate. USDA ARS. [Link]

-

Taylor & Francis. (2021). Methyl ester – Knowledge and References. [Link]

-

Chu, L., et al. (2023). Quantification and characterization of biological activities of glansreginin A in black walnuts (Juglans nigra). ResearchGate. [Link]

Sources

- 1. Methyl Salicylate Glucosylation Regulates Plant Defense Signaling and Systemic Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C6H12O3 | CID 521979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Branched-Chain Volatiles in Fruit: A Molecular Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Biosynthesis of 3-Hydroxy-3-Methylbutyrate from l-Leucine by Whole-Cell Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Characterization of alcohol acyltransferase from olive fruit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification of an Arabidopsis Fatty Alcohol:Caffeoyl-Coenzyme A Acyltransferase Required for the Synthesis of Alkyl … [ouci.dntb.gov.ua]

- 11. scispace.com [scispace.com]

- 12. Identification, Molecular Cloning, and Functional Characterization of a Coniferyl Alcohol Acyltransferase Involved in the Biosynthesis of Dibenzocyclooctadiene Lignans in Schisandra chinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. S-Adenosyl-L-methionine:salicylic acid carboxyl methyltransferase, an enzyme involved in floral scent production and plant defense, represents a new class of plant methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Novel S-adenosyl-l-methionine:salicylic acid carboxyl methyltransferase, an enzyme responsible for biosynthesis of methyl salicylate and methyl benzoate, is not involved in floral scent production in snapdragon flowers [escholarship.org]

- 15. Biotechnological applications of S-adenosyl-methionine-dependent methyltransferases for natural products biosynthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. tropentag.de [tropentag.de]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Fruit scent as an honest signal for fruit quality - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Fruits Produce Branched-Chain Esters Primarily from Newly Synthesized Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Conversion of leucine to β‐hydroxy‐β‐methylbutyrate by α‐keto isocaproate dioxygenase is required for a potent stimulation of protein synthesis in L6 rat myotubes - PMC [pmc.ncbi.nlm.nih.gov]

- 25. medchemexpress.com [medchemexpress.com]

Methyl 3-hydroxy-3-methylbutanoate IUPAC name

An In-depth Technical Guide to the IUPAC Nomenclature of Methyl 3-hydroxy-3-methylbutanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for the organic compound, this compound. Designed for professionals in the chemical and pharmaceutical sciences, this document moves beyond a simple definition to elucidate the systematic methodology behind its name. We will deconstruct the naming process by examining functional group priority, parent chain identification, and substituent localization. This guide includes a detailed structural visualization, a summary of key chemical properties, and an illustrative synthesis protocol to provide practical, field-relevant context.

The Imperative of Systematic Nomenclature in Science

In the intricate landscape of chemical research and drug development, precise and unambiguous communication is paramount. The IUPAC nomenclature system serves as the universal language for chemists, providing a logical and systematic set of rules to name chemical compounds.[1] This system ensures that a given name corresponds to a single, unique molecular structure, eliminating the ambiguity of common or trivial names that often arise from historical or source-based origins.[1] For a molecule like this compound, its systematic name is not just a label but a detailed descriptor of its molecular architecture, encoding its functional groups and their precise arrangement.

Systematic Derivation of the IUPAC Name: A Case Study

The name "this compound" is derived by applying a hierarchical set of IUPAC rules. The process involves a systematic analysis of the molecule's structure to identify its core components and their relationships.

Identification of Functional Groups and Precedence

The first step is to identify all functional groups present in the molecule. This compound contains two key functional groups:

-

An ester (-COOR)

-

A tertiary alcohol (a hydroxyl group, -OH, attached to a tertiary carbon)

According to IUPAC rules, functional groups are ranked by priority to determine which one will define the parent name and receive the suffix.[2][3] In this case, the ester group has higher precedence than the hydroxyl group.[4] Therefore, the molecule is named as an ester, and the hydroxyl group is treated as a substituent.[5]

Determination of the Parent Carboxylic Acid and Alcohol Moieties

Esters are conceptually formed from a carboxylic acid and an alcohol.[6]

-

Carboxylic Acid Portion : The part of the molecule containing the carbonyl group (C=O) determines the parent name. This portion consists of a four-carbon chain, which corresponds to butanoic acid.

-

Alcohol Portion : The alkyl group attached to the single-bonded oxygen of the ester comes from the alcohol. In this molecule, it is a single carbon group, a methyl group, derived from methanol.

Following IUPAC rules for esters, the name is structured by first naming the alkyl group from the alcohol ('methyl') followed by the name of the parent carboxylate.[7] The parent name is derived from butanoic acid by changing the "-oic acid" suffix to "-oate".[8] This gives us the base name methyl butanoate .

Numbering the Parent Chain

The parent chain, which is the butanoate portion, must be numbered to locate the substituents. The numbering always begins with the carbon atom of the ester's carbonyl group as carbon-1 (C1).

-

C1 : The carbonyl carbon of the ester group.

-

C2 : The methylene (-CH2-) carbon adjacent to the carbonyl group.

-

C3 : The carbon atom bonded to both the hydroxyl group and a methyl group.

-

C4 : The terminal methyl group.

Identification and Naming of Substituents

With the parent chain numbered, we can now identify and locate the substituents.

-

A hydroxyl (-OH) group is located on C3. When a hydroxyl group is treated as a substituent, it is designated by the prefix "hydroxy-".[9][10] Thus, we have a 3-hydroxy substituent.

-

A methyl (-CH3) group is also located on C3. This gives us a 3-methyl substituent.

Assembling the Final IUPAC Name

The final name is assembled by combining the components in the correct order:

-

Start with the name of the alkyl group from the alcohol part: methyl .

-

List the substituents on the parent chain in alphabetical order (hydroxy before methyl), preceded by their numerical locants.[11] This gives: 3-hydroxy-3-methyl .

-

Combine this with the parent ester name: butanoate .

Putting it all together yields the full, unambiguous IUPAC name: This compound .[12]

Molecular Structure and Visualization

2D Chemical Structure

The 2D structure of this compound is as follows:

Graphviz Diagram: Structural Analysis for Nomenclature

The following diagram illustrates the molecular structure, highlighting the parent chain numbering and the key functional groups, which is essential for applying the IUPAC naming rules correctly.

Caption: IUPAC numbering and substituents for this compound.

Chemical and Physical Properties

A summary of key identifiers and properties for this compound is provided for reference.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂O₃ | [12] |

| Molecular Weight | 132.16 g/mol | [12] |

| CAS Number | 6149-45-7 | [12] |

| Appearance | Colorless Liquid | [13] |

| Synonyms | Butanoic acid, 3-hydroxy-3-methyl-, methyl ester | [14] |

| Boiling Point | ~170 °C (estimated) | |

| Density | ~1.03 g/cm³ (estimated) |

Illustrative Experimental Protocol: Synthesis via Reformatsky Reaction

To provide a practical context, this section outlines a generalized, step-by-step methodology for the synthesis of β-hydroxy esters like this compound using the Reformatsky reaction. This protocol is self-validating, as successful synthesis can be confirmed via standard analytical techniques.

Objective: To synthesize this compound from acetone and methyl bromoacetate.

Reaction: Acetone + Methyl Bromoacetate --(1. Zn, THF; 2. H₃O⁺)--> this compound

Methodology:

-

Apparatus Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure the system is inert and free of moisture.

-

Reagent Charging: To the flask, add activated zinc dust (1.2 equivalents) and anhydrous tetrahydrofuran (THF) as the solvent.

-

Initiation: Add a small crystal of iodine to initiate the reaction, observed by the disappearance of the iodine color.

-

Addition of Reactants: Prepare a solution of acetone (1.0 equivalent) and methyl bromoacetate (1.1 equivalents) in anhydrous THF. Add this solution dropwise to the stirred zinc suspension via the dropping funnel at a rate that maintains a gentle reflux.

-

Reaction Completion: After the addition is complete, continue to reflux the mixture for an additional 30-60 minutes to ensure the reaction goes to completion. Monitor progress using Thin Layer Chromatography (TLC).

-

Workup and Quenching: Cool the reaction mixture in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute acid (e.g., 1M HCl) to dissolve the zinc salts.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate.

-

Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil via fractional distillation or column chromatography on silica gel to yield the pure this compound.

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Conclusion

The IUPAC name This compound is a precise descriptor derived from a systematic application of established nomenclature rules. By prioritizing the ester functional group, identifying the four-carbon butanoate parent chain, and correctly numbering the chain from the carbonyl carbon, the positions of the hydroxyl and methyl substituents are unambiguously assigned. This systematic approach is fundamental to chemical sciences, ensuring clarity, accuracy, and universal understanding in research, development, and regulatory affairs.

References

-

eCampusOntario. (n.d.). 25.5 Esters – Structure, Properties and Naming. Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]

-

(n.d.). 4.5 Naming of Esters. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Nomenclature of Esters. Retrieved from [Link]

-

University of Calgary. (n.d.). Esters. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Naming Esters. Retrieved from [Link]

-

QuickTakes. (n.d.). What are the common naming conventions for hydroxy acids? Retrieved from [Link]

-

No Brain Too Small. (n.d.). IUPAC naming. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 2.4: IUPAC Naming of Organic Compounds with Functional Groups. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

TutorChase. (n.d.). How to name a compound with multiple functional groups? Retrieved from [Link]

-

ACD/Labs. (n.d.). R-5.5.1 Hydroxy compounds and analogues. IUPAC Nomenclature of Organic Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). IUPAC nomenclature of organic chemistry. Retrieved from [Link]

-

University of Illinois. (n.d.). How to name organic compounds using the IUPAC rules. Retrieved from [Link]

-

Allen Career Institute. (n.d.). Understand the IUPAC Nomenclature and Common Names. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Organic Nomenclature. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Ethyl 3-hydroxy-3-methylbutanoate. NIST Chemistry WebBook. Retrieved from [Link]

-

The Good Scents Company. (n.d.). methyl 3-hydroxy-3-methyl butanoate. Retrieved from [Link]

Sources

- 1. Organic Nomenclature [www2.chemistry.msu.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. tutorchase.com [tutorchase.com]

- 4. Understand the IUPAC Nomenclature and Common Names [allen.in]

- 5. acdlabs.com [acdlabs.com]

- 6. oit.edu [oit.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Naming Esters - Chemistry Steps [chemistrysteps.com]

- 9. Student Question : What are the common naming conventions for hydroxy acids? | Chemistry | QuickTakes [quicktakes.io]

- 10. IUPAC Rules [chem.uiuc.edu]

- 11. nobraintoosmall.co.nz [nobraintoosmall.co.nz]

- 12. This compound | C6H12O3 | CID 521979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. methyl 3-hydroxy-3-methyl butanoate, 6149-45-7 [thegoodscentscompany.com]

A Comprehensive Technical Guide to Methyl 3-Hydroxy-3-Methylbutanoate: Nomenclature, Properties, and Applications

For the attention of researchers, scientists, and professionals in drug development, this guide provides an in-depth analysis of methyl 3-hydroxy-3-methylbutanoate. This document serves as a technical resource, emphasizing the compound's various synonyms, chemical identifiers, and fundamental properties.

Part 1: Identification and Nomenclature

This compound is a carboxylic acid ester with the molecular formula C6H12O3.[1] Accurate identification is critical in scientific research and development. This section provides a comprehensive list of its synonyms and registry numbers to ensure unambiguous identification.

Systematic and Trivial Names

The compound is known by several names, reflecting different nomenclature systems and historical contexts. The primary and most widely accepted name is the IUPAC name.

-

IUPAC Name: this compound[1]

Other systematic and semi-systematic names include:

-

3-Hydroxy-3-methylbutanoic acid methyl ester[1]

-

methyl 3-hydroxy-3-methylbutyrate[1]

-

methyl beta-hydroxyisovalerate[1]

-

β-Hydroxyisovaleric acid, methyl ester[1]

Chemical Identifiers

For precise identification in databases and regulatory documents, the following identifiers are used:

| Identifier Type | Value | Source |

| CAS Number | 6149-45-7 | [1] |

| EC Number | 837-668-5 | [1] |

| PubChem CID | 521979 | [1] |

| DSSTox Substance ID | DTXSID10334808 | [1] |

| InChI | InChI=1S/C6H12O3/c1-6(2,8)4-5(7)9-3/h8H,4H2,1-3H3 | [1] |

| InChIKey | JNURPEZKOSMRMZ-UHFFFAOYSA-N | [1] |

| SMILES | CC(C)(CC(=O)OC)O | [1] |

A list of depositor-supplied synonyms further highlights the variety of names associated with this compound.[1]

Part 2: Physicochemical and Spectroscopic Properties

A thorough understanding of the compound's physical and chemical characteristics is essential for its application in research and development.

Physicochemical Data

| Property | Value |

| Molecular Weight | 132.16 g/mol |

| Molecular Formula | C6H12O3 |

| Boiling Point | 195.99 °C (estimated) |

| Flash Point | 169.00 °F (75.90 °C) (estimated) |

| Water Solubility | 1.714e+005 mg/L @ 25 °C (estimated) |

Data sourced from various estimations.[3]

Spectroscopic Data

Spectroscopic data is vital for the structural elucidation and confirmation of this compound. Key spectral information includes:

-

13C NMR Spectra: Available for structural analysis.[1]

-

Mass Spectrometry (GC-MS): Data is available through the NIST Mass Spectrometry Data Center.[1]

-

IR Spectra (Vapor Phase): Available for identifying functional groups.[1]

Part 3: Synthesis and Reactivity

This section would typically detail the synthesis pathways and reactivity of the compound. As the initial query focused on synonyms, detailed protocols are beyond the current scope but can be developed in subsequent expansions of this guide.

A general workflow for the synthesis and characterization of this compound is outlined below.

Caption: General workflow for synthesis, purification, and analysis.

Part 4: Applications and Natural Occurrence

This compound has been identified in various natural sources, indicating its presence in biological systems.

Natural Sources

The compound has been found in:

Potential Applications

While not extensively used in fragrances or flavors, its presence in natural products suggests potential for further investigation in various fields.[2] The related compound, β-hydroxyisovaleric acid, is a metabolite of the amino acid leucine and is used as an indicator of biotin deficiency.[4][5] This metabolic link may open avenues for research into the biological roles of its methyl ester derivative.

Part 5: Related Compounds

Understanding related compounds can provide context and further insight into the properties and potential applications of this compound.

-

Ethyl 3-hydroxy-3-methylbutanoate: The ethyl ester analog.[6][7]

-

(R)-Methyl 3-hydroxybutanoate: A chiral analog used in organic synthesis.[8]

-

3-Hydroxyisovaleric acid: The parent carboxylic acid, a human metabolite.[5][9]

The structural relationship between these compounds is illustrated below.

Caption: Structural relationships to similar chemical entities.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

The Good Scents Company. methyl 3-hydroxy-3-methyl butanoate. [Link]

-

FlavScents. methyl 3-hydroxy-3-methyl butanoate. [Link]

-

PubChem. 3-Hydroxyisovalerate. National Center for Biotechnology Information. [Link]

-

NIST Chemistry WebBook. Butanoic acid, 3-hydroxy-3-methyl-, ethyl ester. National Institute of Standards and Technology. [Link]

-

Chemical-Suppliers. 3-Hydroxy-3-methylbutanoic acid. [Link]

-

NIST Chemistry WebBook. Butanoic acid, 3-hydroxy-3-methyl-. National Institute of Standards and Technology. [Link]

-

Seven Chongqing Chemdad Co., Ltd. beta-Hydroxyisovaleric Acid. [Link]

-

PubChem. 3-Hydroxyisovaleric acid. National Center for Biotechnology Information. [Link]

Sources

- 1. This compound | C6H12O3 | CID 521979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. methyl 3-hydroxy-3-methyl butanoate, 6149-45-7 [thegoodscentscompany.com]

- 3. methyl 3-hydroxy-3-methyl butanoate [flavscents.com]

- 4. beta-Hydroxyisovaleric Acid Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. 3-Hydroxyisovaleric acid | C5H10O3 | CID 69362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Butanoic acid, 3-hydroxy-3-methyl-, ethyl ester [cymitquimica.com]

- 7. Ethyl 3-hydroxy-3-methylbutanoate [webbook.nist.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. 3-Hydroxyisovalerate | C5H9O3- | CID 6950804 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unveiling the Biological Potential of Methyl 3-Hydroxy-3-Methylbutanoate: A Technical Guide for Researchers

This technical guide provides a comprehensive overview of the biological activity of methyl 3-hydroxy-3-methylbutanoate, a naturally occurring compound found in sources such as black walnuts (Juglans nigra) and various fruits.[1][2] While direct research on this specific methyl ester is limited, its close structural relationship to the well-studied β-hydroxy-β-methylbutyrate (HMB) provides a strong foundation for understanding its potential physiological roles and pharmacological applications. This document is intended for researchers, scientists, and drug development professionals, offering insights into its presumed mechanism of action, potential therapeutic areas, and methodologies for its investigation.

Compound Profile and Physicochemical Properties